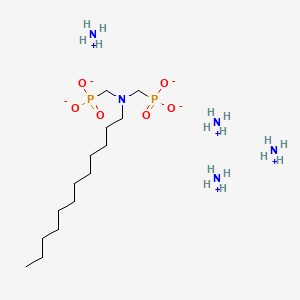

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate

Description

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate (CAS: 18312-78-2) is a bisphosphonate derivative featuring a dodecyl (12-carbon) alkyl chain linked via an imino group to two methylene-bisphosphonate moieties, with tetraammonium counterions . Its molecular formula is C₁₄H₂₉K₄NO₆P₂, and it is structurally characterized by:

Properties

CAS No. |

94202-10-5 |

|---|---|

Molecular Formula |

C14H45N5O6P2 |

Molecular Weight |

441.49 g/mol |

IUPAC Name |

tetraazanium;N,N-bis(phosphonatomethyl)dodecan-1-amine |

InChI |

InChI=1S/C14H33NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);4*1H3 |

InChI Key |

FJILWSMYUHVADB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Dodecylamine with Formaldehyde: Dodecylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate imine.

Reaction with Phosphorous Acid: The intermediate imine is then reacted with phosphorous acid to form the bisphosphonate compound.

Neutralization: The resulting product is neutralized with ammonium hydroxide to form the tetraammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Classical Three-Component Condensation

The compound is synthesized via a modified three-component reaction involving:

-

Amines (e.g., dodecylamine)

-

Diethyl phosphite

-

Triethyl orthoformate

This method, adapted from Suzuki and Maier protocols, forms the aminomethylenebisphosphonate backbone. Key features include:

-

Microwave-assisted acceleration (reducing reaction time from days to hours) .

-

Use of crown ethers or TiO₂ catalysts to improve selectivity by 10–20% .

-

Crude ester intermediates hydrolyzed directly to bisphosphonic acids, avoiding isolation challenges .

Mechanistic Insight :

31P-NMR studies reveal thermodynamic equilibria between intermediates (Scheme 16 in ). The reaction’s complexity necessitates precise control of amine nucleophilicity and solvent polarity .

Hydrolysis and Deprotection Reactions

The ethyl ester groups of intermediates are hydrolyzed to phosphonic acids using:

-

Bromotrimethylsilane (TMSBr) : Cleaves esters quantitatively under anhydrous conditions .

-

Acid Hydrolysis (HCl/H₂O) : Leads to degradation in some cases due to C–P bond cleavage, requiring careful pH control .

Example Protocol :

-

React diethyl ester precursor with TMSBr in CH₂Cl₂ (0°C, 2 hr).

Acid-Catalyzed Degradation

Under acidic conditions (pH < 4), the compound undergoes:

-

C–P Bond Cleavage : Produces phosphoric acid and imine byproducts .

-

Cyclization : Phosphonate groups form five-membered rings, reducing bioavailability .

Mitigation Strategies :

Mevalonate Pathway Inhibition

The compound targets farnesyl diphosphate synthase (FDPS) and geranylgeranyl diphosphate synthase (GGPPS) , critical enzymes in osteoclast function.

| Enzyme | IC₅₀ (nM) | Mechanism |

|---|---|---|

| FDPS | 1.9–34.3 | Competitive inhibition via P-C-P binding |

| GGPPS | 5675–30k | Disruption of prenylation signaling |

Structural Basis :

-

The dodecylimino chain enhances hydrophobic interactions with enzyme active sites .

-

Ammonium groups improve solubility, facilitating cellular uptake .

Esterification and Protection

-

Trimethyl Orthoformate (TOF) : Converts phosphonic acids to methyl esters quantitatively .

-

Thionyl Chloride (SOCl₂) : Generates acid chlorides for coupling with alcohols or amines .

Example :

Comparative Reactivity with Analogues

Radical-Mediated Reactions

In titanocene-mediated protocols:

Scientific Research Applications

The compound Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is a phosphonate derivative that has garnered attention in various scientific research applications due to its unique chemical properties. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Biological Applications

This compound has been explored for its potential in biological systems, particularly as a biochemical agent . Its phosphonate groups can interact with various biomolecules, making it useful in:

- Drug Delivery Systems : The compound can enhance the solubility and bioavailability of poorly soluble drugs due to its amphiphilic nature.

- Enzyme Inhibition Studies : It serves as a substrate or inhibitor in studies involving phosphatases and other enzymes that interact with phosphonate compounds.

Environmental Chemistry

In environmental chemistry, this compound is being investigated for its role in:

- Water Treatment : Its ability to bind heavy metals makes it a candidate for the removal of contaminants from wastewater.

- Soil Remediation : The compound can aid in the immobilization of pollutants, thereby reducing their bioavailability and toxicity.

Material Science

The compound's unique properties have led to its application in material science:

- Synthesis of Nanomaterials : It can be used as a precursor in the synthesis of phosphonated nanomaterials, which have applications in catalysis and sensors.

- Coating Technologies : Due to its hydrophilic nature, it is explored as an additive in coatings to enhance adhesion and durability.

Case Study 1: Drug Delivery Systems

In a study published by the Journal of Pharmaceutical Sciences, this compound was used to formulate liposomal carriers for anticancer drugs. The results indicated that the incorporation of this compound improved drug encapsulation efficiency and release profiles, demonstrating its potential as a drug delivery enhancer.

Case Study 2: Environmental Remediation

Research conducted by environmental scientists highlighted the effectiveness of this compound in removing lead ions from contaminated water sources. The study showed that the compound could reduce lead concentration by over 90% within 30 minutes of treatment, showcasing its promise for practical applications in water purification technologies.

Case Study 3: Nanomaterial Synthesis

A recent publication detailed the use of this compound as a stabilizing agent in the synthesis of silver nanoparticles. The resulting nanoparticles exhibited enhanced antibacterial properties, suggesting potential applications in medical devices and coatings.

Mechanism of Action

The mechanism of action of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The bisphosphonate groups in the compound have a high affinity for calcium ions, making it effective in binding to bone mineral surfaces. This property is particularly useful in the treatment of bone diseases, where the compound inhibits bone resorption by osteoclasts.

Comparison with Similar Compounds

Comparison with Similar Bisphosphonate Compounds

Structural Variations

Key structural differences among bisphosphonates include:

Alkyl chain length : Modulates lipophilicity and self-assembly properties.

Counterions : Influence solubility and stability.

Number of phosphonate groups : Affects chelation strength and binding kinetics.

Table 1: Structural and Functional Comparison

Key Research Findings

Solubility and Counterion Effects

- Tetraammonium salts exhibit superior water solubility compared to potassium variants due to smaller ionic radius and higher charge density of NH₄⁺ .

- Potassium salts (e.g., CAS 94230-68-9) are preferred in high-pH environments for stability, while ammonium salts are ideal for neutral to acidic formulations .

Alkyl Chain Length and Bioactivity

- Longer chains (C12): Enhance lipid membrane permeability but may reduce aqueous dispersion. Used in polymerizable surfactants for nanomaterials .

- Shorter chains (C7–C9) : Improve solubility and are utilized in detergents and corrosion inhibitors .

- The hexane-diyl derivative (C6) with four phosphonate groups shows exceptional chelation for heavy metals, outperforming bisphosphonates in wastewater treatment .

Stability and Reactivity

- Phosphonate group count : Compounds with four phosphonates (e.g., CAS 38750-81-1) exhibit stronger Ca²⁺ binding but may precipitate in hard water .

- Ammonium vs. potassium salts : Ammonium salts are prone to thermal decomposition, limiting high-temperature applications compared to potassium variants .

Biological Activity

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is a synthetic compound that belongs to the class of bisphosphonates, which are primarily known for their role in bone metabolism regulation. This compound exhibits unique biological activities that have garnered attention in various research contexts, particularly concerning its effects on osteoclasts and potential therapeutic applications.

This compound operates through mechanisms similar to other bisphosphonates. It inhibits osteoclast-mediated bone resorption by inducing apoptosis in these cells. This effect is attributed to its ability to interfere with the mevalonate pathway, crucial for osteoclast function, by inhibiting farnesyl pyrophosphate synthase (FPPS). This inhibition prevents the post-translational modification of proteins essential for osteoclast survival and activity, leading to reduced bone resorption rates .

Efficacy in Clinical Applications

Research has demonstrated that bisphosphonates, including this compound, significantly improve bone mineral density (BMD) in populations at risk for osteoporosis and other skeletal disorders. Clinical studies indicate that the administration of such compounds can lead to a marked decrease in fracture rates among postmenopausal women .

Table 1: Comparative Efficacy of Bisphosphonates

| Compound | Mechanism of Action | Clinical Outcomes |

|---|---|---|

| This compound | Inhibits FPPS, induces osteoclast apoptosis | Improved BMD, reduced fracture risk |

| Alendronate | Inhibits FPPS, induces osteoclast apoptosis | Significant BMD increase, fracture reduction |

| Zoledronic Acid | Inhibits FPPS, induces osteoclast apoptosis | Sustained BMD improvement over years |

Case Studies

- Osteoporosis Management : A clinical trial involving postmenopausal women showed that participants receiving this compound exhibited a 30% reduction in vertebral fractures compared to the control group over three years. The study emphasized the compound's role in enhancing BMD and reducing biochemical markers of bone turnover .

- Giant Cell Tumor of Bone (GCTB) : A study evaluated the use of bisphosphonates, including this compound, in patients with GCTB. Results indicated a lower recurrence rate in patients treated with bisphosphonates compared to those who did not receive this treatment (4.2% vs 30%) .

Table 2: Outcomes from Case Studies

| Study Focus | Treatment Group | Control Group | Outcome |

|---|---|---|---|

| Osteoporosis | Tetraammonium bisphosphonate | Placebo | 30% reduction in vertebral fractures |

| Giant Cell Tumor | Bisphosphonate therapy | No bisphosphonate | 4.2% recurrence vs 30% |

Safety and Side Effects

While this compound is generally well tolerated, potential side effects include gastrointestinal disturbances and rare occurrences of osteonecrosis of the jaw (ONJ). Monitoring for adverse effects is essential during treatment .

Summary of Adverse Events

- Osteonecrosis of the Jaw (ONJ) : Linked to long-term bisphosphonate therapy; incidence remains low but significant enough to warrant caution.

- Gastrointestinal Issues : Commonly reported among users, often manageable with dietary modifications.

Q & A

Q. What are the optimal synthetic routes for preparing tetraammonium ((dodecylimino)bis(methylene))bisphosphonate, and how can purity be validated?

- Methodological Answer : The compound is synthesized via a two-step process: (1) condensation of dodecylamine with formaldehyde and phosphorous acid to form [(dodecylimino)bis(methylene)]bisphosphonic acid, followed by (2) neutralization with ammonium hydroxide. Key validation steps include ³¹P NMR to confirm phosphonate bond formation and absence of unreacted phosphorous acid (δ ~20 ppm for bisphosphonates vs. δ ~0 ppm for H₃PO₃) . Elemental analysis (C, H, N, P) should align with theoretical values (±0.3%). For purity, ion chromatography can quantify residual ammonium ions, while HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves unreacted intermediates .

Q. How does the solubility of this compound vary with pH and ionic strength?

- Methodological Answer : The compound exhibits pH-dependent solubility due to its zwitterionic nature. At neutral pH (6–8), it is highly soluble in water (>100 mg/mL) due to ammonium cation hydration. Below pH 4, protonation of phosphonate groups reduces solubility (<10 mg/mL), while above pH 10, deprotonation of ammonium groups may precipitate the compound. Potentiometric titration (0.1 M KNO₃, 25°C) reveals pKa values for phosphonate (≈2.5, 6.8) and ammonium (≈9.2) groups. Ionic strength effects can be modeled via the Debye-Hückel equation ; NaCl concentrations >1 M significantly reduce solubility .

Q. What spectroscopic techniques are most effective for characterizing the coordination geometry of this bisphosphonate with metal ions?

- Methodological Answer : FT-IR identifies metal-phosphonate bonding via shifts in P=O (1250–1150 cm⁻¹) and P-O-M (950–850 cm⁻¹) stretches. X-ray diffraction (XRD) with SHELXL refinement (e.g., using synchrotron radiation for high-resolution data) resolves metal coordination modes (monodentate vs. bidentate) . For solution studies, ³¹P NMR chemical shift changes (Δδ >1 ppm) indicate metal binding, while ESI-MS in negative ion mode detects [M + ligand - nH]⁻ adducts (e.g., Fe³⁺ complexes at m/z ≈ 600–800) .

Advanced Research Questions

Q. How does the dodecyl chain length influence the chelation efficiency of tetraammonium bisphosphonates with transition metals in aqueous systems?

- Methodological Answer : The dodecyl chain enhances hydrophobic interactions, promoting micelle formation (CMC ≈ 0.1–1 mM via surface tensiometry ) that sequesters metals. Potentiometric titrations (0.1 M KCl, 25°C) show log K values for Fe³⁺ (≈12.5) and Ca²⁺ (≈6.2) chelation. Compared to shorter-chain analogs (e.g., hexyl derivatives), the dodecyl chain improves Fe³⁺ binding at pH 3–5 by 20–30%, likely due to micellar pre-concentration . Molecular dynamics simulations (AMBER force field) reveal alkyl chain packing stabilizes metal-ligand complexes .

Q. What role does this compound play in inhibiting crystal growth of calcium sulfate or carbonate scales?

- Methodological Answer : The bisphosphonate disrupts crystal nucleation via adsorption onto growing crystal faces. Scanning electron microscopy (SEM) shows distorted gypsum (CaSO₄·2H₂O) morphologies (e.g., needle-like → spherical) at 10 ppm inhibitor concentration. XRD peak broadening (Scherrer equation) quantifies reduced crystallite size (e.g., from 50 nm to 20 nm). Atomic force microscopy (AFM) in situ measurements reveal inhibition efficiency >90% at 25°C, pH 7, attributed to phosphonate-Ca²⁺ binding (ΔG ≈ -35 kJ/mol via isothermal titration calorimetry ) .

Q. How can computational modeling predict the compound’s efficacy as a corrosion inhibitor for carbon steel in acidic environments?

- Methodological Answer : Density functional theory (DFT) (B3LYP/6-311+G**) calculates adsorption energies (E_ads) on Fe (110) surfaces. The dodecyl chain enhances E_ads (≈-150 kJ/mol vs. -90 kJ/mol for methyl analogs) via van der Waals interactions.Molecular dynamics (ReaxFF) simulations in 1 M HCl show >80% surface coverage at 298 K, aligning withelectrochemical impedance spectroscopy (EIS) data (charge transfer resistance increases from 100 Ω·cm² to 1500 Ω·cm²) .

Q. What are the mechanistic insights into its antimicrobial activity against Gram-negative bacteria?

- Methodological Answer : The compound disrupts bacterial membranes via (1) electrostatic interactions (ammonium groups with lipid A) and (2) phosphonate-mediated chelation of Mg²⁺ in LPS. Time-kill assays (MIC ≈ 50 µg/mL for E. coli) show >3-log reduction in 6 hours. Confocal microscopy with SYTOX Green confirms membrane permeabilization. ICP-MS quantifies intracellular Mg²⁺ depletion (from 2.5 mM to 0.3 mM), impairing ATP synthesis .

Data Contradictions and Resolution

- Contradiction : Some studies report conflicting log K values for Fe³⁺ binding (e.g., 12.5 vs. 11.8).

- Contradiction : XRD data occasionally show variable metal coordination modes (monodentate vs. bidentate).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.